molecular formula C21H38ClNO2 B2382723 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride CAS No. 1215523-69-5

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride

Cat. No.: B2382723
CAS No.: 1215523-69-5
M. Wt: 371.99
InChI Key: QPPBGEYPTJKPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H38ClNO2 and its molecular weight is 371.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Adamantane derivatives are synthesized through various chemical reactions, with their structure and functional groups making them suitable for a wide range of applications. For instance, the synthesis of β-Aminoketones of the adamantane series demonstrates the versatility of adamantane derivatives in chemical synthesis, offering pathways to develop novel compounds with potential applications in material science and pharmaceuticals (Makarova, Moiseev, & Zemtsova, 2002). Similarly, studies on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents highlight the potential of adamantane derivatives in creating new antimicrobial compounds (Doraswamy & Ramana, 2013).

Biological Evaluation

Adamantane derivatives have shown promise in various biological applications, including as anti-inflammatory and antimicrobial agents. Novel tetrahydropyrimidine–adamantane hybrids have been evaluated for their anti-inflammatory activities, showcasing the therapeutic potential of these compounds (Kalita et al., 2015). Additionally, adamantane-containing compounds have been studied for their antiproliferative activity against cancer cell lines, further indicating the potential of adamantane derivatives in medicinal chemistry and oncology research (Nurieva et al., 2015).

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2.ClH/c1-2-22(19-6-4-3-5-7-19)14-20(23)15-24-21-11-16-8-17(12-21)10-18(9-16)13-21;/h16-20,23H,2-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPBGEYPTJKPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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